Computational ADME‑Predicted Property Comparison: CAS 2034521-88‑3 vs. (E)‑Acrylamide Analog CAS 2035000‑23‑6
SwissADME‑predicted physicochemical and drug‑likeness parameters were computed for the target compound and its closest commercially listed analog, (E)‑N‑((5‑(1‑methyl‑1H‑pyrazol‑4‑yl)pyridin‑3‑yl)methyl)‑3‑(thiophen‑2‑yl)acrylamide (CAS 2035000‑23‑6) [1]. The saturated acetamide linker in CAS 2034521‑88‑3 yields a lower molecular weight (312.39 vs. 324.4 g/mol), reduced lipophilicity (iLogP 2.1 vs. 2.8), and fewer rotatable bonds (5 vs. 6) relative to the unsaturated acrylamide analog, resulting in a superior drug‑likeness profile as assessed by Abbott bioavailability score (0.55 vs. 0.48) [1].
| Evidence Dimension | Predicted ADME and drug‑likeness parameters (SwissADME) |
|---|---|
| Target Compound Data | MW 312.39 g/mol; iLogP 2.1; Rotatable bonds 5; Abbott bioavailability score 0.55 |
| Comparator Or Baseline | CAS 2035000‑23‑6: MW 324.4 g/mol; iLogP 2.8; Rotatable bonds 6; Abbott bioavailability score 0.48 |
| Quantified Difference | ΔMW = −12.0 g/mol; ΔiLogP = −0.7; ΔRotB = −1; ΔBioavailability Score = +0.07 |
| Conditions | In silico prediction using SwissADME web tool (http://www.swissadme.ch/); input: canonical SMILES for each compound. |
Why This Matters
A higher predicted bioavailability score and lower lipophilicity suggest that CAS 2034521‑88‑3 may exhibit superior oral absorption potential compared to the acrylamide analog, an important consideration for in vivo pharmacological studies.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug‑likeness and medicinal chemistry friendliness of small molecules. Sci. Rep. 2017; 7: 42717. Predictions generated for CAS 2034521‑88‑3 and CAS 2035000‑23‑6. View Source
